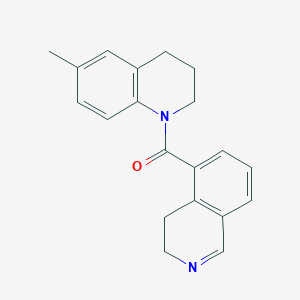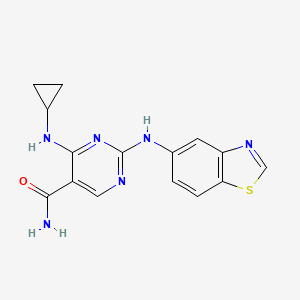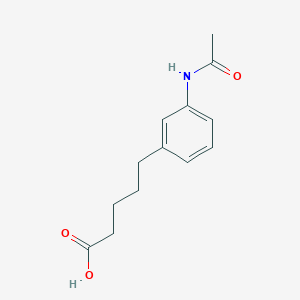
5-(3-Acetamidophenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Acetamidophenyl)pentanoic acid is an organic compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a pentanoic acid chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetamidophenyl)pentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-acetamidophenylboronic acid.
Suzuki-Miyaura Coupling: This boronic acid is then subjected to Suzuki-Miyaura coupling with a suitable pentanoic acid derivative under palladium catalysis.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Acetamidophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-(3-Acetamidophenyl)pentanoic acid is utilized in various fields of scientific research:
Mécanisme D'action
The mechanism of action of 5-(3-Acetamidophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Aminophenyl)pentanoic acid: Similar structure but with an amino group instead of an acetamido group.
5-(3-Nitrophenyl)pentanoic acid: Contains a nitro group instead of an acetamido group.
Uniqueness
5-(3-Acetamidophenyl)pentanoic acid is unique due to its specific acetamido group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
93431-20-0 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
5-(3-acetamidophenyl)pentanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-10(15)14-12-7-4-6-11(9-12)5-2-3-8-13(16)17/h4,6-7,9H,2-3,5,8H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
ZNPQYWHLGRQBOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13877241.png)
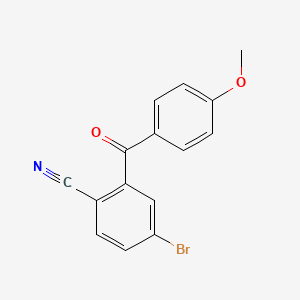
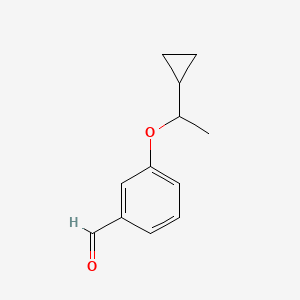
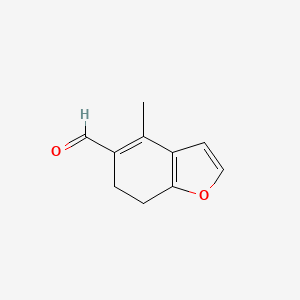
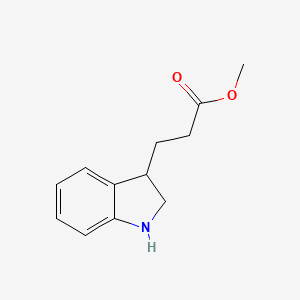

![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
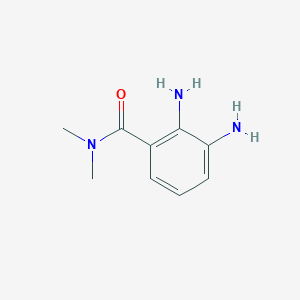
![4-[5-(diethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13877282.png)
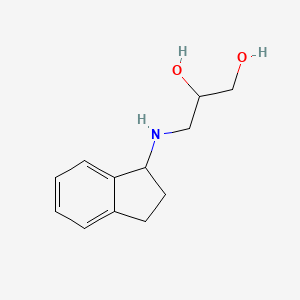
![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
